Tafamidis

Beschreibung

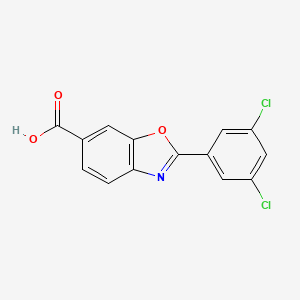

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEIIPDJKFWEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208185 |

Source

|

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50mg/mL |

Source

|

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

594839-88-0 |

Source

|

| Record name | Tafamidis | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafamidis [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafamidis | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafamidis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFAMIDIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tafamidis: A Technical Guide to Transthyretin Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded TTR protein as amyloid fibrils.[1] TTR, a homotetrameric protein primarily synthesized in the liver, functions as a transporter for thyroxine and retinol (vitamin A).[2][3] In its native tetrameric form, TTR is stable; however, dissociation into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[2][4] These monomers can misfold and aggregate into insoluble amyloid fibrils that accumulate in various tissues, leading to organ dysfunction, particularly in the heart and peripheral nerves.[5][6]

Mutations in the TTR gene can destabilize the tetramer, accelerating dissociation and leading to hereditary ATTR.[2] Additionally, wild-type TTR can also dissociate and form amyloid deposits, causing wild-type ATTR, formerly known as senile systemic amyloidosis.[1] Tafamidis has emerged as a first-in-class therapy designed to halt the progression of this debilitating disease by targeting the root cause of TTR aggregation.[7]

This compound: A Molecular Chaperone for Transthyretin

This compound is a rationally designed, non-steroidal anti-inflammatory drug (NSAID)-like small molecule that acts as a kinetic stabilizer of the TTR tetramer.[2] Its mechanism of action is elegantly simple yet profound: it prevents the dissociation of the TTR tetramer into monomers, thereby inhibiting the formation of amyloid fibrils.[5]

Binding to the Thyroxine-Binding Sites

This compound binds with high affinity and selectivity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[8][9] These sites are typically unoccupied.[8] The binding of this compound stabilizes the quaternary structure of the TTR protein, significantly increasing the energy barrier for tetramer dissociation.[8] The crystal structure of this compound-bound TTR reveals that the molecule reinforces the weaker dimer-dimer interface, which is the critical point of dissociation.[10]

Negative Cooperativity in Binding

Studies have shown that this compound binds to the two thyroxine-binding sites with negative cooperativity.[8] This means that the binding of the first this compound molecule to one site reduces the affinity for the binding of a second molecule to the other site.[8] Despite this, the stabilization conferred by the binding of even a single molecule of this compound is sufficient to significantly slow down the rate of tetramer dissociation.[8]

Quantitative Analysis of this compound-Transthyretin Interaction

The interaction between this compound and transthyretin has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Method | Reference |

| Binding Affinity (Dissociation Constants) | |||

| Kd1 | ~2 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| Kd2 | ~200 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| Inhibition of Fibril Formation | |||

| EC50 | 2.7–3.2 μM (this compound:TTR molar ratio of 0.75–0.90) | Turbidity Assay | [2] |

| Clinical Efficacy (ATTR-ACT Trial) | |||

| Reduction in All-Cause Mortality (vs. Placebo) | 30% | Clinical Trial | [11] |

| Reduction in Cardiovascular-Related Hospitalizations (vs. Placebo) | 32% | Clinical Trial | [11] |

| TTR Stabilization in Patients (at Month 1) | 87.8% (80 mg dose) | TTR Stabilization Assay | [11] |

Visualizing the Mechanism and Experimental Workflows

Pathophysiology of Transthyretin Amyloidosis and this compound Intervention

Caption: this compound stabilizes the TTR tetramer, inhibiting its dissociation into amyloidogenic monomers.

Experimental Workflow for Assessing TTR Stabilization by Subunit Exchange

Caption: Workflow for the TTR subunit exchange assay to measure the kinetic stability of TTR in plasma.

Detailed Experimental Protocols

Transthyretin Fibril Formation Assay (Turbidity)

This assay assesses the ability of this compound to inhibit the formation of TTR amyloid fibrils under acidic conditions, which promote dissociation and aggregation.

Materials:

-

Purified recombinant wild-type (WT) or mutant TTR

-

This compound stock solution (in DMSO)

-

Phosphate buffer (pH 7.6)

-

Acetate buffer (pH 4.4 or 4.5)

-

37°C incubator

-

UV-visible spectrophotometer

Procedure:

-

Prepare solutions of purified TTR homotetramers (e.g., WT, V30M, or V122I) at a final concentration of 3.6 μM in phosphate buffer.[2]

-

Add this compound to the TTR solutions at final concentrations ranging from 0 to 7.2 μM.[2]

-

Incubate the mixtures for 30 minutes at 25°C to allow for this compound binding.[2]

-

Initiate fibril formation by adjusting the pH to 4.4 (for WT and V30M TTR) or 4.5 (for V122I TTR) using the acetate buffer.[2]

-

Incubate the samples at 37°C for 72 hours without agitation.[2]

-

Quantify the extent of amyloid fibril formation by measuring the turbidity of the samples at 350 nm and 400 nm using a UV-visible spectrophotometer.[2] Higher turbidity indicates greater fibril formation.

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (dissociation constants, Kd), stoichiometry, and thermodynamic parameters of the interaction between this compound and TTR.

Materials:

-

Purified recombinant TTR

-

This compound

-

ITC buffer (e.g., phosphate buffer, pH 7.6)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of TTR at a concentration of approximately 10-20 µM in the ITC buffer.

-

Prepare a solution of this compound at a concentration of approximately 100-200 µM in the same buffer.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the TTR solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 10 µL per injection).

-

Perform a series of injections of the this compound solution into the TTR solution, recording the heat change after each injection.

-

Analyze the resulting data by fitting it to a suitable binding model (e.g., a two-site sequential binding model for negative cooperativity) to determine the Kd values, enthalpy (ΔH), and entropy (ΔS) of binding.

TTR Subunit Exchange Assay

This assay indirectly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR homotetramers.

Materials:

-

Untagged recombinant WT-TTR (0-FLAG)

-

N-terminally FLAG-tagged recombinant WT-TTR (4-FLAG)

-

This compound stock solution (in DMSO)

-

Phosphate buffer (pH 7.0)

-

Anion-exchange chromatography system

Procedure:

-

Prepare solutions of 0-FLAG TTR and 4-FLAG TTR at a concentration of 1.8 μM each in phosphate buffer.[12]

-

Pre-incubate each TTR solution separately with varying concentrations of this compound (molar ratios of this compound to TTR tetramer ranging from 0 to 1.5) for a defined period.[12]

-

Initiate the subunit exchange reaction by mixing equal volumes of the 0-FLAG and 4-FLAG TTR solutions (with or without this compound).[12]

-

Incubate the mixture at 25°C.[12]

-

At various time points (e.g., over 8 days), take aliquots of the reaction mixture and analyze them by anion-exchange chromatography.[12]

-

Quantify the peak areas corresponding to the different TTR species: 0-FLAG, 2-FLAG (hybrid), and 4-FLAG tetramers.[12]

-

Calculate the fraction of subunit exchange over time. A slower rate of exchange in the presence of this compound indicates stabilization of the TTR tetramer.[12]

Western Blotting for TTR Stabilization in Human Plasma

This method assesses the ability of this compound to stabilize TTR tetramers in a more physiologically relevant environment, human plasma, under denaturing conditions.

Materials:

-

Human plasma samples

-

This compound stock solution (in DMSO)

-

Acidic denaturation buffer (e.g., pH 3.8)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against TTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Incubate human plasma samples with varying concentrations of this compound or a vehicle control (DMSO).

-

Subject the plasma samples to acidic conditions (e.g., pH 3.8) for 72 hours to induce TTR tetramer dissociation.[13]

-

Neutralize the samples and prepare them for SDS-PAGE by adding sample loading buffer. Do not boil the samples, as this will denature the tetramers.

-

Separate the proteins by SDS-PAGE under non-denaturing or semi-native conditions to preserve the tetrameric structure.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for TTR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the TTR bands using a chemiluminescent substrate and an imaging system.[13]

-

Quantify the intensity of the band corresponding to the TTR tetramer. A higher intensity in the presence of this compound indicates greater stabilization.[13]

Conclusion

This compound represents a paradigm shift in the treatment of transthyretin amyloidosis. Its well-defined mechanism of action, centered on the kinetic stabilization of the native TTR tetramer, directly addresses the underlying molecular defect in the disease. The comprehensive in vitro, ex vivo, and clinical data provide a robust body of evidence supporting its efficacy. This technical guide offers an in-depth understanding of the core principles of this compound's action on transthyretin, providing valuable insights for researchers and clinicians working to combat this devastating disease.

References

- 1. Effect of this compound on Cardiac Function in Patients With Transthyretin Amyloid Cardiomyopathy: A Post Hoc Analysis of the ATTR-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abccardiol.org [abccardiol.org]

- 7. Effect of this compound on Serum Transthyretin Levels in Non-Trial Patients With Transthyretin Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficacy and safety of this compound doses in the this compound in Transthyretin Cardiomyopathy Clinical Trial (ATTR‐ACT) and long‐term extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of the Tafamidis-Transthyretin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily responsible for the transport of thyroxine and retinol-binding protein in the blood.[1] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues.[2][3] Tafamidis is a kinetic stabilizer that binds to the thyroxine-binding sites of TTR, stabilizing the native tetrameric structure and inhibiting its dissociation into amyloidogenic monomers.[3][4][5] This technical guide provides an in-depth overview of the biophysical characterization of the interaction between this compound and TTR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The therapeutic effect of this compound is derived from its ability to kinetically stabilize the TTR tetramer.[3] By occupying the two thyroxine-binding sites at the dimer-dimer interface, this compound strengthens the quaternary structure of the protein.[4][5] This binding event increases the activation energy barrier for tetramer dissociation, thereby slowing down the formation of monomers that can misfold and aggregate into amyloid fibrils.[3]

The Transthyretin Amyloid Cascade and Inhibition by this compound

The process of TTR amyloid fibril formation, known as the amyloid cascade, and its inhibition by this compound is depicted below.

Quantitative Analysis of the this compound-TTR Interaction

The binding of this compound to TTR has been extensively studied using various biophysical techniques. A key finding is that this compound binds to the two thyroxine-binding sites with negative cooperativity, meaning the binding of the first molecule decreases the affinity for the second.[4][5]

Binding Affinity and Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) has been a primary method for determining the binding affinity (dissociation constant, Kd) and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the this compound-TTR interaction.

| Parameter | Value (Site 1) | Value (Site 2) | Method | Reference |

| Dissociation Constant (Kd) | ~2 nM | ~200 nM | Multiple | [4][5] |

| Dissociation Constant (Kd) | 5.08 nM | 203 nM | ITC and Subunit Exchange | [6] |

| Enthalpy (ΔH) | Favorable (Exothermic) | Less Favorable | ITC | [7][8] |

| Entropy (TΔS) | Favorable | Less Favorable | ITC | [7][8] |

Kinetic Parameters

Surface Plasmon Resonance (SPR) has been employed to elucidate the kinetics of the this compound-TTR interaction, providing insights into the association (kon) and dissociation (koff) rates.

| Parameter | Value (Site 1) | Value (Site 2) | Method | Reference |

| Association Rate (k_on) | (4.5 ± 2.2) x 10^6 M⁻¹s⁻¹ | (3.5 ± 1.0) x 10^6 M⁻¹s⁻¹ | SPR | [9] |

| Dissociation Rate (k_off) | (0.008 ± 0.001) s⁻¹ | Not explicitly distinguished | SPR | [9] |

Experimental Methodologies

A comprehensive understanding of the this compound-TTR interaction has been achieved through the application of several key biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow for ITC:

Detailed Protocol: A typical ITC experiment involves preparing solutions of recombinant wild-type TTR (e.g., 12.5 µM) and this compound (e.g., 200 µM) in the same buffer (e.g., 100 mM potassium chloride, 10 mM sodium phosphate pH 7.6, and 2.5% DMSO).[10] The TTR solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.[7] A series of small injections of this compound into the TTR solution are performed at a constant temperature (e.g., 25°C).[7][10] The heat change associated with each injection is measured, and the resulting data is fitted to a binding model to determine the thermodynamic parameters.[7][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow for SPR:

Detailed Protocol: In a typical SPR experiment to study the this compound-TTR interaction, TTR is immobilized on the surface of a sensor chip.[9][11] A solution of this compound at various concentrations is then flowed over the chip surface, and the association of this compound to the immobilized TTR is monitored in real-time.[11] Subsequently, a running buffer without this compound is flowed over the surface to monitor the dissociation phase.[9] The resulting sensorgrams are then globally fitted to a suitable binding model to extract the association and dissociation rate constants.[9]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound-TTR complex, revealing the precise binding mode and the interactions at the atomic level.

Experimental Workflow for X-ray Crystallography:

Detailed Protocol: To obtain the crystal structure of the this compound-TTR complex, highly purified TTR is co-crystallized with this compound.[4] This involves mixing the protein and the ligand and setting up crystallization trials under various conditions to obtain well-diffracting crystals. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[12] This diffraction data is then processed to determine the electron density map of the complex, from which an atomic model of the protein-ligand interaction can be built and refined.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the this compound-TTR complex in solution, complementing the static picture provided by X-ray crystallography.

Experimental Workflow for NMR Spectroscopy:

References

- 1. Transthyretin [scripps.edu]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. This compound, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid at 1.5 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Kinetics and Affinity of Tafamidis to Transthyretin (TTR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics and affinity of Tafamidis to its target protein, transthyretin (TTR). The information herein is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions that underpin the therapeutic efficacy of this compound in treating TTR amyloidosis.

Introduction to this compound and Transthyretin

Transthyretin (TTR) is a homotetrameric protein primarily responsible for the transport of thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] In certain pathological conditions, mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, leading to transthyretin amyloidosis (ATTR), a progressive and fatal disease.[1][3]

This compound is a pharmacological chaperone designed to prevent the dissociation of the TTR tetramer, the rate-limiting step in amyloidogenesis.[4][5][6] By binding to the thyroxine-binding sites of the TTR tetramer, this compound kinetically stabilizes the native tetrameric conformation, thereby inhibiting the formation of amyloidogenic monomers.[4][5][6][7]

This compound-TTR Binding Affinity and Kinetics: Quantitative Data

The binding of this compound to the two thyroxine-binding sites on the TTR tetramer exhibits negative cooperativity, meaning the binding of the first molecule of this compound reduces the affinity for the second molecule.[5][6][8] This is reflected in the two distinct dissociation constants (Kd1 and Kd2).

Below is a summary of the reported binding affinity and kinetic parameters for this compound with wild-type TTR.

Table 1: Dissociation Constants (Kd) of this compound for Wild-Type TTR

| Parameter | Value | Method | Reference |

| Kd1 | ~2 nM | Subunit Exchange | [6][8] |

| Kd2 | ~200 nM | Subunit Exchange | [6][8] |

| Kd1 | 3.1 nM | Not Specified | [9][10] |

| Kd2 | 238 nM | Not Specified | [9][10] |

| Kd1 | 5.08 nM (95% CI: 4.1-6.3) | ITC, Subunit Exchange, Equilibrium Dialysis | [11] |

| Kd2 | 203 nM (95% CI: 160-250) | ITC, Subunit Exchange, Equilibrium Dialysis | [11] |

| Kd1 | 5.7 nM | Isothermal Titration Calorimetry | [12] |

| Kd2 | 260 nM | Isothermal Titration Calorimetry | [12] |

Table 2: Kinetic Rate Constants of this compound for Wild-Type TTR

| Parameter | Value | Method | Reference |

| Residence Time | 4 times shorter than Acoramidis | Surface Plasmon Resonance | [13] |

Mechanism of TTR Stabilization by this compound

This compound binding stabilizes the TTR tetramer by reinforcing the weaker dimer-dimer interface.[5][6][8] The dissociation of the tetramer into monomers is the critical initial step for amyloid fibril formation. By occupying the thyroxine-binding sites located at this interface, this compound acts as a "molecular glue," increasing the energy barrier for tetramer dissociation and thus kinetically stabilizing the native, non-amyloidogenic state.[14]

Caption: Mechanism of this compound-mediated TTR stabilization.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the binding of this compound to TTR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

Caption: Isothermal Titration Calorimetry experimental workflow.

Methodology:

-

Sample Preparation:

-

Recombinant wild-type TTR is diluted to a final concentration of approximately 12.5 µM in a buffer such as 100 mM potassium chloride, 10 mM sodium phosphate at pH 7.6.[15] To ensure solubility of this compound, a small percentage of dimethyl sulfoxide (DMSO), typically around 2.5% (v/v), is included in the buffer.[15]

-

This compound is prepared in the identical buffer to a concentration of around 200 µM.[15] It is crucial that the buffer composition for both the protein and the ligand is identical to avoid heat of dilution effects.

-

Both solutions are thoroughly degassed prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Titration:

-

The TTR solution is loaded into the sample cell of the isothermal titration calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

The experiment is performed at a constant temperature, typically 25°C.[15]

-

-

Data Acquisition:

-

A series of small, precise injections of the this compound solution (e.g., 2 µL) are made into the TTR solution.[15]

-

The heat change associated with each injection is measured by the instrument. A reference power of 10 µCal/s and a spacing of 150 seconds between injections are typical parameters.[15]

-

-

Data Analysis:

-

The raw data, a series of heat-change peaks, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a two-site sequential binding model for this compound and TTR) to determine the thermodynamic parameters: Kd1, Kd2, n, ΔH1, and ΔH2.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics of molecules. It provides data on the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Experimental Workflow:

Caption: Surface Plasmon Resonance experimental workflow.

Methodology:

-

Ligand Immobilization:

-

Purified TTR is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12] This involves activating the carboxyl groups on the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the TTR solution.

-

Any remaining active sites on the sensor surface are then deactivated.

-

-

Binding Analysis:

-

A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound, the analyte, is prepared in the running buffer at a range of concentrations (e.g., 3.91 to 1000 nM).[12]

-

Each concentration of this compound is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase). The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state reaction model) to extract the association rate constant (kon) and the dissociation rate constant (koff).[12]

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[12]

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the this compound-TTR complex, revealing the precise atomic interactions at the binding site.

Methodology:

-

Crystallization:

-

The this compound-TTR complex is prepared by co-crystallization. Purified TTR is incubated with an excess of this compound.

-

The complex is then crystallized using techniques such as vapor diffusion. A common crystallization condition involves a precipitant solution containing polyethylene glycol (PEG) and a specific pH.

-

-

Data Collection:

-

A suitable crystal is selected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected using a synchrotron radiation source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed, and the structure is solved using molecular replacement, with the known structure of TTR as a search model.

-

The electron density map is then used to build and refine the model of the this compound-TTR complex, revealing the precise orientation and interactions of this compound within the thyroxine-binding pocket.

-

TTR Subunit Exchange Assay

This assay measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different TTR populations.

Methodology:

-

Sample Preparation:

-

Two populations of TTR are used: untagged wild-type TTR and a FLAG-tagged TTR variant.

-

These two TTR populations are mixed in the presence and absence of varying concentrations of this compound.

-

-

Subunit Exchange Reaction:

-

The mixture is incubated at a physiological temperature (e.g., 37°C). Over time, if the tetramers dissociate, the subunits will reassemble to form hybrid tetramers containing both tagged and untagged subunits.

-

-

Analysis:

-

At various time points, aliquots of the reaction mixture are taken, and the different TTR tetramer species (fully tagged, fully untagged, and hybrids) are separated and quantified using techniques like ion-exchange chromatography.

-

The rate of formation of the hybrid tetramers is a direct measure of the rate of TTR tetramer dissociation. A decrease in this rate in the presence of this compound indicates kinetic stabilization.

-

Conclusion

The binding of this compound to transthyretin is a high-affinity interaction characterized by negative cooperativity. This binding kinetically stabilizes the native tetrameric structure of TTR, effectively inhibiting the initial and rate-limiting step of amyloidogenesis. The quantitative binding parameters and the detailed understanding of the mechanism of action, elucidated through a combination of biophysical techniques, provide a solid foundation for the rational design of next-generation TTR stabilizers and for optimizing therapeutic strategies for transthyretin amyloidosis. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to further investigate the intricate molecular interactions governing TTR stabilization.

References

- 1. Nearly 200 X-ray crystal structures of transthyretin: what do they tell us about this protein and the design of drugs for TTR amyloidoses? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 5. tandfonline.com [tandfonline.com]

- 6. nicoyalife.com [nicoyalife.com]

- 7. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Cornerstone of TTR Stability: A Technical Guide to Tafamidis Action

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of transthyretin (TTR) stabilization by tafamidis, a therapeutic agent for TTR amyloidosis (ATTR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visually represents the mechanisms and workflows central to understanding this compound's mode of action.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a homotetrameric protein primarily responsible for transporting thyroxine and retinol-binding protein.[1][2] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[3][4] These monomers can misfold and aggregate into amyloid fibrils that deposit in various tissues, notably the nerves and heart, leading to progressive and fatal polyneuropathy and/or cardiomyopathy.[1][3] Mutations in the TTR gene can destabilize the tetramer, accelerating disease onset, though wild-type TTR can also form amyloid deposits, particularly in older individuals.[3]

This compound (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) is a pharmacological chaperone designed to mimic the stabilizing effect of protective TTR mutations.[4][5] It operates by binding to the thyroxine-binding sites of the TTR tetramer, significantly increasing the energy barrier for dissociation and thereby halting the amyloid cascade at its origin.[1][6] This guide elucidates the precise structural and quantitative aspects of this interaction.

Quantitative Analysis of this compound-TTR Interaction

The efficacy of this compound is rooted in its high-affinity binding to TTR, which translates into potent kinetic stabilization of the native tetrameric state. The following tables summarize the key quantitative data derived from various biophysical and biochemical assays.

Table 1: this compound Binding Affinity for Wild-Type Transthyretin

| Parameter | Value | Method | Reference(s) |

| Dissociation Constant 1 (Kd1) | ~2 nM | Subunit Exchange / ITC | [1][3] |

| Dissociation Constant 2 (Kd2) | ~200 nM | Subunit Exchange / ITC | [1][3] |

| Binding Stoichiometry | 2 this compound : 1 TTR tetramer | X-ray Crystallography / ITC | [1][7] |

| Binding Cooperativity | Negative | Subunit Exchange / ITC | [1][8] |

This compound binds to the two thyroxine-binding sites of the TTR tetramer with strong negative cooperativity. The binding of the first molecule significantly decreases the affinity for the second.

Table 2: Kinetic Stabilization of Transthyretin by this compound

| Assay Condition | This compound:TTR Molar Ratio | Result | Method | Reference(s) |

| Urea-Mediated Denaturation (6.5 M Urea, 72h) | 1:1 | ~67% Tetramer Remaining | Circular Dichroism | [1][9] |

| 2:1 | >97% Tetramer Remaining | Circular Dichroism | [1][9] | |

| Acid-Induced Fibril Formation (pH 4.4, 72h) | ~0.8:1 | 50% Inhibition (EC50) | Turbidity Assay | [1] |

| Subunit Exchange (Physiological Conditions, 96h) | 1.5:1 | >95% Inhibition of Exchange | Ion-Exchange Chromatography | [10] |

| In Vivo Stabilization (80 mg dose) | N/A | ~92% Reduction in Unbound TTR | Pharmacokinetic/Pharmacodynamic Modeling | [11][12] |

Structural Basis of Stabilization

The high-resolution crystal structure of this compound in complex with wild-type TTR (PDB ID: 3TCT) provides a definitive view of the stabilizing interactions.[1][3][7]

This compound binds within the two symmetrically located thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.[1][7] The key interactions include:

-

Hydrophobic Interactions : The 3,5-dichlorophenyl group of this compound occupies halogen-binding pockets within the binding site, forming extensive hydrophobic contacts.[7]

-

Water-Mediated Hydrogen Bonds : The carboxylate group of this compound engages in a network of water-mediated hydrogen bonds with the side chains of Lysine-15 and Glutamate-54 at the entrance of the binding channel.[7]

By bridging the two dimers that form the tetramer, this compound acts as a molecular "staple," reinforcing the weaker dimer-dimer interface and preventing the dissociation required for amyloidogenesis.[1]

Visualizing the Molecular Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

Diagram 1: TTR Amyloidogenic Cascade and this compound Inhibition

Caption: Mechanism of TTR stabilization by this compound, preventing the amyloid cascade.

Diagram 2: Experimental Workflow for TTR Stabilizer Characterization

Caption: Workflow for evaluating the efficacy of TTR kinetic stabilizers like this compound.

Detailed Experimental Protocols

The following protocols are summaries of methodologies reported in the literature for characterizing the interaction between this compound and TTR.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to TTR.

Methodology:

-

Preparation: Recombinant wild-type TTR is extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4). A stock solution of this compound is prepared in the same buffer, with a final DMSO concentration kept low and consistent between the protein and ligand solutions (e.g., <5%).[13]

-

ITC Experiment: The sample cell of the calorimeter is filled with a TTR solution (e.g., 17-20 µM).[1][13] The injection syringe is filled with a this compound solution at a significantly higher concentration (e.g., 200-500 µM).[1][13]

-

Titration: The experiment is performed at a constant temperature (e.g., 25°C).[1] A series of small injections (e.g., an initial 2.5 µL injection followed by 49 injections of 5 µL) of the this compound solution are made into the TTR solution at regular intervals (e.g., 300 s).[1][13]

-

Data Analysis: The heat released or absorbed after each injection is measured. After subtracting the heat of dilution (determined from a separate titration of this compound into buffer), the integrated heat data is plotted against the molar ratio of this compound to TTR. The resulting isotherm is fitted to a suitable binding model (e.g., a two-site sequential binding model) to determine the dissociation constants (Kd1 and Kd2), enthalpy (ΔH), and entropy (ΔS) of binding.[1]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the TTR-tafamidis complex.

Methodology:

-

Crystallization: The TTR-tafamidis complex is prepared by co-crystallizing TTR with an excess of this compound. Purified TTR is incubated with this compound at a specific molar ratio (e.g., 1:5 TTR tetramer to this compound) prior to setting up crystallization trials.[1]

-

Crystal Growth: Crystals are grown using vapor diffusion methods. For example, the protein-ligand complex solution is mixed with a reservoir solution (e.g., containing specific precipitants like PEG at a defined pH, such as 5.5) and equilibrated against a larger volume of the reservoir solution.[1]

-

Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TTR structure as a search model. The this compound molecule is then fitted into the electron density maps. The final model is refined to high resolution (e.g., 1.3 Å).[1][3] The coordinates and structural data are deposited in the Protein Data Bank (PDB ID: 3TCT).[7]

Kinetic Stability Assay: Urea-Mediated Denaturation

Objective: To quantify the ability of this compound to stabilize the TTR tetramer against chemical denaturation.

Methodology:

-

Sample Preparation: Purified TTR (e.g., 1.8 µM) is incubated with varying concentrations of this compound (e.g., 0, 1.8, and 3.6 µM, corresponding to 0:1, 1:1, and 2:1 molar ratios of this compound to TTR tetramer) in a suitable buffer.[1][9]

-

Denaturation: Denaturation is initiated by the addition of a high concentration of urea (e.g., a final concentration of 6.5 M).[1][9]

-

Monitoring Unfolding: The rate of TTR unfolding is monitored over time (e.g., for 72 hours) using a biophysical technique that is sensitive to protein secondary structure, such as circular dichroism (CD) spectroscopy. The loss of β-sheet structure is followed by measuring the change in ellipticity at a specific wavelength (e.g., 217 nm).[9] Alternatively, intrinsic tryptophan fluorescence can be used, as the emission maximum shifts upon unfolding.[14]

-

Data Analysis: The fraction of folded TTR remaining at each time point is calculated. The increased resistance to denaturation in the presence of this compound, as compared to the no-drug control, provides a quantitative measure of kinetic stabilization.[1]

Kinetic Stability Assay: Subunit Exchange

Objective: To measure the rate of TTR tetramer dissociation under physiological conditions.

Methodology:

-

Reagent Preparation: Two populations of TTR homotetramers are required: one of untagged, wild-type TTR and another of epitope-tagged TTR (e.g., N-terminally FLAG-tagged TTR).[15][16]

-

Initiation of Exchange: The two TTR populations are mixed, often in human plasma or a buffer mimicking physiological conditions. The subunit exchange process, which is rate-limited by tetramer dissociation, begins.[15]

-

Time Course Sampling: Aliquots are taken from the mixture at various time points. The subunit exchange in each aliquot is quenched immediately, for instance, by adding an excess of a fluorogenic small molecule that binds tightly to the tetramer and prevents further dissociation.[15]

-

Quantification: The different TTR species (untagged homotetramers, tagged homotetramers, and the various heterotetramers formed by exchange) are separated and quantified using a method sensitive to the tag, such as ion-exchange chromatography followed by fluorescence detection.[15][17]

-

Data Analysis: The rate of formation of the hybrid tetramers is used to calculate the apparent rate constant for subunit exchange. A decrease in this rate in the presence of this compound directly reflects the kinetic stabilization of the TTR tetramer.[1]

Conclusion

This compound provides a powerful therapeutic strategy for transthyretin amyloidosis by directly targeting the molecular origin of the disease: the instability of the TTR tetramer. Through high-affinity, negatively cooperative binding to the thyroxine-binding sites, this compound structurally reinforces the tetramer's quaternary structure. This kinetic stabilization is quantifiable through a suite of biophysical and biochemical assays, which collectively provide a robust preclinical and clinical characterization of its mechanism. The detailed structural and functional understanding of the this compound-TTR interaction serves as a paradigm for the development of novel kinetic stabilizers for protein misfolding diseases.

References

- 1. This compound, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Mechanism of Action and Clinical Application of this compound in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Binding of Monovalent and Bivalent Ligands by Transthyretin Causes Different Short- and Long-Distance Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. tandfonline.com [tandfonline.com]

- 12. vyndamax.pfizerpro.com [vyndamax.pfizerpro.com]

- 13. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Clinical and biochemical characterization of hereditary transthyretin amyloidosis caused by E61K mutation [frontiersin.org]

- 15. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of transthyretin kinetic stability in human plasma using subunit exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Solubility of Tafamidis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of tafamidis, a key therapeutic agent for transthyretin-mediated amyloidosis (ATTR). All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided. The guide also includes visualizations of the drug's mechanism of action and a relevant experimental workflow to support research and development efforts.

Core Chemical Properties of this compound

This compound is a benzoxazole derivative that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] Its chemical identity and fundamental properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | [3][4] |

| Synonyms | PF-06291826, Fx-1006 | [5][6] |

| CAS Number | 594839-88-0 | [3][7] |

| Molecular Formula | C₁₄H₇Cl₂NO₃ | [3][7] |

| Molecular Weight | 308.1 g/mol | [3][7] |

| Appearance | Off-white powder, white to pink powder, or crystalline solid | [6][7][8] |

| Melting Point | 195 - 198°C (for this compound Meglumine) | [9] |

| pKa (Strongest Acidic) | 3.6 | [10] |

| InChI Key | TXEIIPDJKFWEEC-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | [3] |

Solubility Profile

This compound is marketed as a meglumine salt, which is slightly soluble in water.[4][11] The solubility of this compound free acid and its meglumine salt has been reported in various solvents.

| Solvent/Solution | Solubility (this compound Free Acid) | Solubility (this compound Meglumine) | Citation(s) |

| Water | Slightly soluble | > 4.628 mg/mL | [4][11] |

| 0.1 N HCl | - | 0.000 mg/mL | [11] |

| Buffer, pH 3.0 | - | 0.007 mg/mL | [11] |

| Buffer, pH 4.5 | - | 0.000 mg/mL | [11] |

| Buffer, pH 5.0 | - | 0.000 mg/mL | [11] |

| Buffer, pH 6.8 | - | 3.121 mg/mL | [11] |

| 0.1 N NaOH | - | > 4.187 mg/mL | [11] |

| DMSO | ~5 mg/mL, 25 mg/mL (warm), 31 mg/mL | Sparingly (Heated, Sonicated) | [2][6][7][9] |

| Ethanol | ~1 mg/mL | - | [6] |

Note: There are some discrepancies in the reported DMSO solubility values, which may be due to different experimental conditions (e.g., temperature).

Mechanism of Action: TTR Stabilization

Transthyretin-mediated amyloidosis occurs when the TTR protein tetramer dissociates into monomers.[12] These monomers misfold and aggregate into amyloid fibrils, which deposit in tissues like the heart and nerves, causing organ dysfunction.[4][13] this compound functions as a pharmacological chaperone that kinetically stabilizes the TTR tetramer.[1][4] It binds with high affinity and negative cooperativity to the two thyroxine-binding sites on the TTR tetramer.[1][12] This binding strengthens the interface between the dimers, preventing the dissociation of the tetramer into monomers, which is the rate-limiting step in amyloidogenesis.[1][3] By stabilizing the native tetrameric state, this compound inhibits the amyloid cascade.[14]

Caption: Mechanism of action of this compound in preventing TTR amyloidogenesis.

Experimental Protocols

A. Determination of this compound Concentration by RP-HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative estimation of this compound in pharmaceutical dosage forms.[15] This method is crucial for quality control, stability studies, and pharmacokinetic analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: Ascentis® Express C18 (25 cm x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile in a 60:40 v/v ratio.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 25°C.[15]

-

Detection Wavelength: 206 nm.[15]

-

Injection Volume: 10 µL.[15]

-

Diluent: Methanol.[15]

-

-

Standard Preparation: A standard stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol.[15] Working standards are prepared by further dilution to achieve concentrations within the linear range (e.g., 3-18 µg/mL).[15]

-

Sample Preparation: The contents of the this compound capsule are dissolved in methanol to obtain a known theoretical concentration, which is then diluted to fall within the calibration curve range.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of this compound is recorded. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.

-

Validation: The method is validated according to ICH Q2 (R1) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[15]

Caption: Experimental workflow for this compound quantification by RP-HPLC.

B. TTR Stabilization Assay (Immunoturbidimetric Method)

To assess the pharmacodynamic effect of this compound, a TTR stabilization assay is employed.[12] This assay measures the ability of this compound to prevent the dissociation of the TTR tetramer under denaturing conditions.

Methodology:

-

Sample Collection: Plasma samples are collected from subjects.

-

Denaturation: Samples are subjected to denaturation using urea, which promotes the dissociation of unstabilized TTR tetramers.[12]

-

Cross-linking: Glutaraldehyde is added to the samples. It cross-links and modifies the unfolded monomers, making them undetectable by the TTR antibody.[12] In contrast, TTR tetramers stabilized by this compound are resistant to urea-induced dissociation, and their structure is preserved.[12]

-

Quantification: The remaining, intact tetrameric TTR is quantified using an immunoturbidimetric assay with a specific TTR antibody.[12]

-

Calculation: The percentage of TTR stabilization is calculated by comparing the amount of intact TTR in the presence of the denaturant (and this compound) to the baseline amount.[12] This assay has been used to confirm that this compound stabilizes both wild-type and various mutant TTR tetramers.[11]

References

- 1. This compound | CAS#:594839-88-0 | Chemsrc [chemsrc.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C14H7Cl2NO3 | CID 11001318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | Transthyretin Stabilizer [stressmarq.com]

- 8. This compound ≥98% (, HPLC) | 594839-88-0 [sigmaaldrich.com]

- 9. This compound Meglumine CAS#: 951395-08-7 [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. webfiles.pfizer.com [webfiles.pfizer.com]

- 12. Mechanism of Action and Clinical Application of this compound in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. globalresearchonline.net [globalresearchonline.net]

The Discovery and Development of Tafamidis: A Technical Guide

An In-depth Exploration of the First-in-Class Transthyretin Stabilizer

This technical guide provides a comprehensive overview of the discovery and development of tafamidis, a groundbreaking therapy for transthyretin amyloidosis (ATTR). It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the scientific journey from initial concept to clinical application. This document delves into the molecular mechanisms, pivotal clinical trials, and the innovative experimental methodologies that underpinned its creation.

Introduction: The Challenge of Transthyretin Amyloidosis

Transthyretin (TTR) is a protein primarily synthesized in the liver that functions as a transporter of thyroxine and retinol-binding protein.[1] In its native state, TTR exists as a stable tetramer.[1] However, genetic mutations or age-related factors can destabilize this tetramer, causing it to dissociate into monomers.[1][2] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, leading to the progressive and fatal disease known as transthyretin amyloidosis (ATTR).[3][4]

The clinical presentation of ATTR is heterogeneous, primarily manifesting as either polyneuropathy (ATTR-PN) or cardiomyopathy (ATTR-CM), though there is often significant overlap.[5][6] ATTR-PN is characterized by progressive nerve damage, while ATTR-CM leads to restrictive cardiomyopathy and heart failure.[7][8] Prior to the development of targeted therapies, treatment options were limited to supportive care and, in some cases, liver transplantation to remove the primary source of mutant TTR.[9]

The Dawn of a New Therapeutic Strategy: TTR Kinetic Stabilization

The development of this compound was born from a deep understanding of the pathophysiology of ATTR. The rate-limiting step in TTR amyloidogenesis is the dissociation of the TTR tetramer.[10] Therefore, researchers hypothesized that stabilizing the native tetrameric structure of TTR could prevent the cascade of events leading to amyloid fibril formation. This concept of "kinetic stabilization" became the cornerstone of a novel therapeutic approach.

The laboratory of Jeffery W. Kelly at The Scripps Research Institute was at the forefront of this research, beginning their search for TTR fibril formation inhibitors in the 1990s.[11] Their structure-based drug design strategy led to the discovery of this compound, a small molecule that binds to the thyroxine-binding sites of the TTR tetramer.[10][11] This binding strengthens the interactions between the TTR monomers, kinetically stabilizing the tetramer and inhibiting its dissociation.[10][12]

Mechanism of Action: How this compound Works

This compound is a non-NSAID benzoxazole derivative that selectively binds with high affinity to the two thyroxine-binding sites on the TTR tetramer.[10][12] This binding occurs with negative cooperativity, meaning the binding of the first this compound molecule to one site influences the binding of the second molecule to the other site.[10] The crystal structure of this compound-bound TTR reveals that the molecule stabilizes the weaker dimer-dimer interface, which is the critical point of dissociation.[10] By occupying these sites, this compound increases the energy barrier for tetramer dissociation, effectively locking the TTR protein in its stable, non-pathogenic tetrameric conformation.[2]

Signaling Pathway of TTR Amyloidogenesis and this compound Intervention```dot

Caption: A simplified workflow of the ATTR-ACT clinical trial.

Quantitative Data Summary

The clinical trials of this compound have generated a substantial amount of quantitative data demonstrating its efficacy. The following tables summarize the key findings from the ATTR-ACT and Fx-005 studies.

Table 1: Key Efficacy Results from the ATTR-ACT Study (30 Months)

| Outcome Measure | This compound (pooled) (n=264) | Placebo (n=177) | Hazard Ratio / Relative Risk Ratio (95% CI) | p-value |

| All-Cause Mortality | 29.5% (78/264) | 42.9% (76/177) | 0.70 (0.51 - 0.96) | <0.001 |

| Cardiovascular-Related Hospitalizations (per year) | 0.48 | 0.70 | 0.68 (0.56 - 0.81) | <0.001 |

| Change in 6-Minute Walk Test (meters) | - | - | - | <0.001 |

| Change in KCCQ-OS Score | - | - | - | <0.001 |

| Data sourced from Maurer et al., N Engl J Med 2018. |

Table 2: Key Efficacy Results from the Fx-005 Study (18 Months, Efficacy-Evaluable Population)

| Outcome Measure | This compound (n=58) | Placebo (n=51) | - | p-value |

| NIS-LL Responders | 60.0% | 38.1% | - | 0.04 |

| Change in Norfolk QoL-DN | - | - | - | 0.045 |

| Data sourced from Coelho et al., Neurology 2012. |

Regulatory Milestones and Post-Marketing

The successful outcomes of the clinical trials led to a series of regulatory approvals for this compound worldwide.

-

2011: The European Medicines Agency (EMA) approved this compound for the treatment of ATTR-PN. [11]* 2012: The U.S. Food and Drug Administration (FDA) initially rejected the application for ATTR-PN, requesting further data. [11]* 2019: The FDA approved both this compound meglumine (Vyndaqel®) and this compound (Vyndamax™) for the treatment of ATTR-CM, based on the compelling results of the ATTR-ACT study. [11]* 2020: The EMA extended the approval of this compound to include ATTR-CM. [11] Following its approval, post-marketing studies and real-world evidence have continued to support the long-term safety and efficacy of this compound in managing ATTR.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of rare diseases and protein misfolding disorders. It stands as a testament to the power of a rational, structure-based drug design approach rooted in a fundamental understanding of disease pathophysiology. The journey of this compound from a theoretical concept to a life-extending therapy has not only transformed the treatment landscape for patients with transthyretin amyloidosis but has also provided a powerful validation of the kinetic stabilizer strategy for combating amyloid diseases. The rigorous preclinical and clinical research outlined in this guide has established this compound as a cornerstone of therapy for ATTR, offering hope and improved outcomes for patients worldwide.

References

- 1. webfiles.digitalpfizer.com [webfiles.digitalpfizer.com]

- 2. ahajournals.org [ahajournals.org]

- 3. A Review of this compound for the Treatment of Transthyretin-Related Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Efficacy and safety of this compound doses in the this compound in Transthyretin Cardiomyopathy Clinical Trial (ATTR‐ACT) and long‐term extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in Transthyretin Cardiomyopathy Clinical Trial - American College of Cardiology [acc.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. ahajournals.org [ahajournals.org]

- 11. Long-term effects of this compound for the treatment of transthyretin familial amyloid polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In Silico Modeling of Tafamidis Binding to Transthyretin (TTR): A Technical Guide

Abstract

Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent amyloid fibril formation. Tafamidis is a first-in-class TTR kinetic stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to TTR. It is intended for researchers, scientists, and drug development professionals engaged in the study of TTR amyloidosis and the development of novel therapeutic agents. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data from various studies, and provides visual representations of the underlying molecular mechanisms and computational workflows.

Introduction

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[3][4] Mutations in the TTR gene can destabilize the tetramer, accelerating this process and leading to hereditary forms of the disease.[2] Wild-type TTR can also dissociate and form amyloid fibrils, causing senile systemic amyloidosis.[5]

This compound (2-(3,5-dichlorophenyl)-benzoxazole-6-carboxylic acid) is a rationally designed small molecule that acts as a kinetic stabilizer of the TTR tetramer.[2] By binding to the two thyroxine-binding sites at the dimer-dimer interface, this compound significantly slows the rate of tetramer dissociation, thereby inhibiting the amyloid cascade.[5][6] In silico modeling has been instrumental in elucidating the molecular basis of this stabilization and serves as a powerful tool in the structure-based design of new TTR stabilizers.[3][7] This guide details the computational approaches used to investigate the this compound-TTR interaction.

Mechanism of TTR Stabilization by this compound

This compound binds with high affinity and selectivity to the two normally unoccupied thyroxine-binding sites of the TTR tetramer.[5][6] This binding is characterized by negative cooperativity, with dissociation constants (Kd) of approximately 2 nM for the first binding event and 200 nM for the second.[5][6][8] The high-resolution crystal structure of the this compound-TTR complex (PDB ID: 3TCT) reveals the precise molecular interactions responsible for stabilization.[6][8]

The 3,5-dichloro substituents of this compound occupy two symmetrical halogen-binding pockets within the inner binding cavity.[6] Molecular dynamics simulations have shown that this compound forms crucial hydrogen bonds with residues in the flexible CD loop, such as Serine 52 (S52), which enhances the structural stability of the tetramer.[9][10] Additionally, water-mediated hydrogen bonds are formed with Lysine 15 (Lys15) and Glutamic acid 54 (Glu54) at the periphery of the binding site.[11] These interactions collectively stabilize the weaker dimer-dimer interface, increasing the activation energy for tetramer dissociation and effectively halting the amyloidogenic process.[6][7]

In Silico Experimental Protocols

This section provides detailed methodologies for the computational modeling of this compound binding to TTR.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the TTR binding site and to estimate the binding affinity.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of human TTR, preferably in complex with a ligand, from the Protein Data Bank (PDB). The structure with PDB ID 3TCT provides a high-resolution starting point for the this compound-bound state.[8]

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Assign partial charges and define rotatable bonds for the ligand.

-

-

Docking Simulation:

-

Define the binding site (grid box) encompassing the thyroxine-binding pockets of the TTR tetramer.

-

Utilize a docking program such as AutoDock, Glide, or GOLD to perform the docking calculations.

-

Generate a series of possible binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Examine the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, between this compound and TTR residues.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound-TTR complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose of the this compound-TTR complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

-

-

Production MD Run:

-

Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to capture the relevant biological motions.[4]

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Calculate the root-mean-square deviation (RMSD) to assess the structural stability of the complex.

-

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Monitor hydrogen bond formation and occupancy throughout the simulation.

-

Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Quantitative Data Presentation

The following tables summarize key quantitative data related to the binding of this compound to TTR.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd1) | ~2 nM | Subunit Exchange | [5][6] |

| Dissociation Constant (Kd2) | ~200 nM | Subunit Exchange | [5][6] |

| Structural Data | |||

| PDB ID of TTR-Tafamidis Complex | 3TCT | X-ray Crystallography | [8] |

| Resolution | 1.3 Å | X-ray Crystallography | [6] |

| Thermodynamic Parameters | |||

| Binding Enthalpy (ΔH) | -11.5 kcal/mol (for V122I-TTR) | Isothermal Titration Calorimetry | [12] |

| Binding Entropy (TΔS) | 1.6 kcal/mol (for V122I-TTR) | Isothermal Titration Calorimetry | [12] |

| Interacting TTR Residue | Type of Interaction | Notes |

| Key Molecular Interactions | ||

| Serine 52 (S52) | Hydrogen Bond | Stabilizes the flexible CD loop.[9][10] |

| Lysine 15 (Lys15) | Water-mediated Hydrogen Bond | Located at the periphery of the binding site.[11] |

| Glutamic acid 54 (Glu54) | Water-mediated Hydrogen Bond | Located at the periphery of the binding site.[11] |

| Halogen Binding Pockets (HBP) | Hydrophobic/Halogen Interactions | Accommodate the 3,5-dichloro substituents of this compound.[6] |

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of TTR stabilization by this compound.

Caption: In silico workflow for modeling this compound-TTR binding.

Caption: Key molecular interactions between this compound and TTR.

Conclusion

In silico modeling has proven to be an indispensable tool for understanding the binding of this compound to TTR and its mechanism of kinetic stabilization. The methodologies outlined in this guide, including molecular docking and molecular dynamics simulations, provide a robust framework for investigating protein-ligand interactions at a molecular level. The quantitative data derived from these and complementary experimental techniques underscore the high affinity and specificity of this compound for TTR. The continued application of these computational approaches will undoubtedly facilitate the discovery and optimization of next-generation TTR stabilizers for the treatment of transthyretin amyloidosis.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Conventional Molecular Dynamics and Metadynamics Simulation Studies of the Binding and Unbinding Mechanism of TTR Stabilizers AG10 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preliminary Screening of Tafamidis Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preliminary screening methodologies for analogues of Tafamidis, a first-in-class kinetic stabilizer of transthyretin. This compound is a groundbreaking therapy for transthyretin amyloidosis (ATTR), a progressive and fatal disease caused by the aggregation of misfolded transthyretin (TTR) protein.[1] The development of novel analogues aims to improve efficacy, bioavailability, and explore new therapeutic applications.

This document details common synthetic routes, outlines key experimental protocols for evaluating TTR stabilization, and presents available quantitative data to inform structure-activity relationship (SAR) studies.

The Transthyretin Amyloid Cascade and the Mechanism of Kinetic Stabilization

Transthyretin is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[2][3] In ATTR, the rate-limiting step of the disease process is the dissociation of the stable TTR tetramer into its constituent monomers.[4][5] These monomers are prone to misfolding and subsequent aggregation into soluble oligomers and insoluble amyloid fibrils, which deposit in organs like the heart and nerves, leading to cardiomyopathy and/or polyneuropathy.[4][6]